Specifically, this compound serves as a crucial intermediate in the synthesis of enantiomer-free 8-(3-aminopiperidin-1-yl)xanthines []. This class of compounds demonstrates promising pharmaceutical properties, highlighting the significance of 3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile in medicinal chemistry.
For example, in the development of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [(R)-6c], a JAK1-selective inhibitor, the 3-oxopropanenitrile moiety originates from 3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile []. While the exact mechanism is not described in detail, the incorporation of this moiety contributes to the final compound's activity against JAK1. This exemplifies how 3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile's structure can be leveraged to achieve desired biological activities.
Dipeptidyl peptidase IV (DPP-IV) inhibitors: These inhibitors show promise for treating type 2 diabetes by modulating blood glucose levels. The compound (R)-40, synthesized utilizing 3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile, displays potent DPP-IV inhibitory activity and antihyperglycemic effects [].
Janus kinase 3 (Jak3) inhibitors: These inhibitors, targeting specific kinases involved in immune responses, are relevant for treating autoimmune disorders and transplant rejection. The synthesis and evaluation of all four stereoisomers of the Jak3 inhibitor CP-690,550, structurally related to 3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile, demonstrate the importance of stereochemistry in biological activity [].
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.:
CAS No.: